1-(Prop-2-YN-1-YL)-4-(trifluoromethoxy)benzene
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Overview
Description
1-(Prop-2-YN-1-YL)-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzene ring, along with a prop-2-yn-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-2-YN-1-YL)-4-(trifluoromethoxy)benzene typically involves the reaction of 4-(trifluoromethoxy)iodobenzene with propargyl alcohol in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Prop-2-YN-1-YL)-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
1-(Prop-2-YN-1-YL)-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Prop-2-YN-1-YL)-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioactive molecules. Additionally, the benzene ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
1-(Prop-2-YN-1-YL)-2-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-(Prop-2-YN-1-YL)-4-methoxybenzene: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
1-(Prop-2-YN-1-YL)-4-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7F3O |
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Molecular Weight |
200.16 g/mol |
IUPAC Name |
1-prop-2-ynyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H7F3O/c1-2-3-8-4-6-9(7-5-8)14-10(11,12)13/h1,4-7H,3H2 |
InChI Key |
DVNHVLQOYREBBV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CC=C(C=C1)OC(F)(F)F |
Origin of Product |
United States |
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